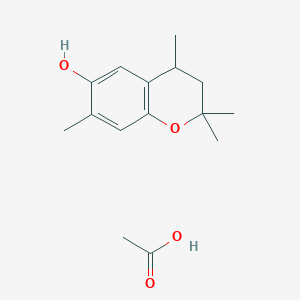
Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol is a complex organic compound with a unique structure that combines the properties of acetic acid and a chromen derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the chromen ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tetramethyl groups: This step often requires alkylation reactions under controlled conditions.
Attachment of the acetic acid moiety: This can be done through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: This includes nucleophilic and electrophilic substitution reactions, which can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity, making it useful in drug discovery and development.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol involves its interaction with specific molecular targets and pathways. This can include:
Binding to enzymes or receptors: This can modulate their activity and lead to various biological effects.
Influencing cellular pathways: The compound may affect signaling pathways, gene expression, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: A similar compound with different functional groups and applications.
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl: Another related compound with distinct properties.
Uniqueness
Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Propiedades
Número CAS |
66620-86-8 |
|---|---|
Fórmula molecular |
C15H22O4 |
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C13H18O2.C2H4O2/c1-8-5-12-10(6-11(8)14)9(2)7-13(3,4)15-12;1-2(3)4/h5-6,9,14H,7H2,1-4H3;1H3,(H,3,4) |
Clave InChI |
YVJWRQDODGIUIS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OC2=C1C=C(C(=C2)C)O)(C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



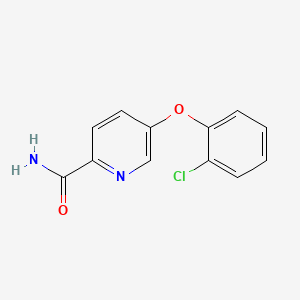
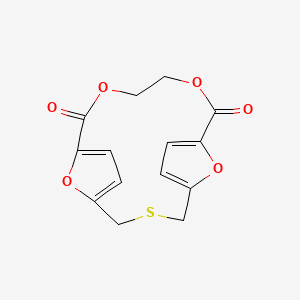

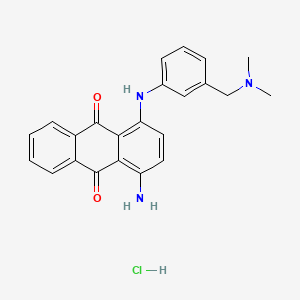
![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
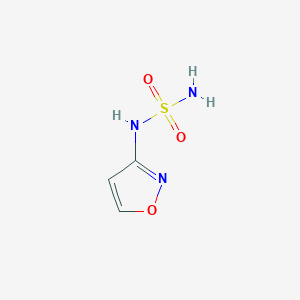


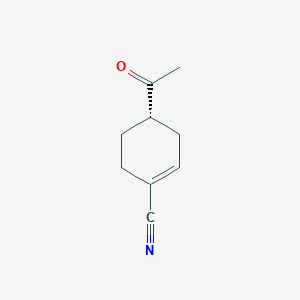


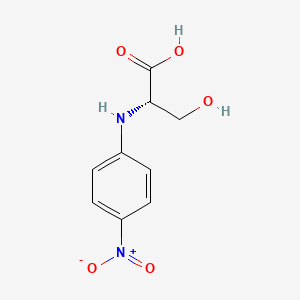
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)
